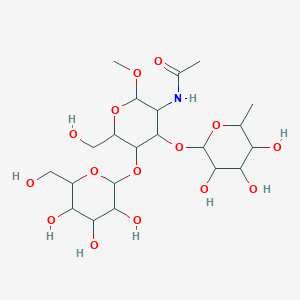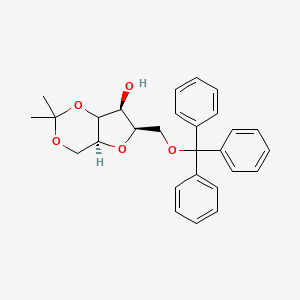
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is a synthetic carbohydrate derivative. It is characterized by the presence of four methoxybenzyl groups attached to the thiogalactopyranoside core. This compound is often used in biochemical research, particularly in the study of glycosylation processes and carbohydrate-protein interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with methoxybenzyl groups. This is followed by the introduction of an ethyl group at the anomeric position. The reaction conditions often include the use of protecting group strategies, such as the use of benzyl chloride and a base like sodium hydride, to achieve selective protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies but optimized for higher yields and purity. The process may include steps like column chromatography for purification and crystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiogalactopyranoside core, potentially converting the thiol group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxybenzyl groups, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting the glycosylation pathways. The methoxybenzyl groups provide stability and protect the core structure during these interactions.
類似化合物との比較
- Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thioglucopyranoside
- Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiomannopyranoside
Comparison: Ethyl Tetra-O-(4-methoxybenzyl)-β-D-thiogalactopyranoside is unique due to its specific galactopyranoside core, which imparts distinct reactivity and interaction profiles compared to its glucopyranoside and mannopyranoside counterparts. The presence of methoxybenzyl groups also provides enhanced stability and protection, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
1434145-36-4 |
|---|---|
分子式 |
C₄₀H₄₈O₉S |
分子量 |
704.87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)







